molecular formula C6H5N3O B8777151 [1,2,4]Triazolo[4,3-a]pyridin-8-ol

[1,2,4]Triazolo[4,3-a]pyridin-8-ol

Cat. No.: B8777151
M. Wt: 135.12 g/mol
InChI Key: NLKMQTGBGLPINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,2,4]Triazolo[4,3-a]pyridin-8-ol is a high-purity chemical reagent featuring a fused heterocyclic scaffold of significant interest in medicinal chemistry and scientific research. The [1,2,4]triazolo[4,3-a]pyridine core is recognized as a privileged structure in drug discovery due to its diverse biological activities. This specific compound serves as a key synthetic intermediate for developing novel bioactive molecules. The [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrates a wide range of pharmacological properties based on scientific literature. Compounds incorporating this structure have been investigated as antifungal agents , antibacterial candidates , and potent antidepressants, exemplified by the clinical drug Trazodone . Recent research has identified this chemotype as a novel inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . Additionally, these derivatives show potential as neuroprotective agents and have been utilized as electron-acceptor units in the synthesis of materials for organic light-emitting diodes (OLEDs) . From a mechanistic perspective, the [1,2,4]triazolo[4,3-a]pyridine system can function as a bi- or tridentate chelating ligand, coordinating metal ions through the lone electron pairs on its nitrogen atoms . This property is valuable for developing coordination complexes with applications in catalysis and sensor technology. The scaffold's stability and electronic properties make it suitable for various interdisciplinary research applications. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-ol

InChI

InChI=1S/C6H5N3O/c10-5-2-1-3-9-4-7-8-6(5)9/h1-4,10H

InChI Key

NLKMQTGBGLPINQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)O

Origin of Product

United States

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a]pyridin-8-ol

This isomer differs in the fusion position of the triazole and pyridine rings, altering electronic distribution and steric effects. Despite sharing the same molecular formula (C₆H₅N₃O ), the [1,5-a] isomer exhibits distinct reactivity and binding properties due to differences in ring strain and hydrogen-bonding capabilities .

Triazolobenzodiazepines (e.g., XLi-JY-DMH)

These compounds incorporate a benzodiazepine moiety fused with the triazolo-pyridine core. For example, XLi-JY-DMH (C₂₄H₁₆ClN₅) features an 8-ethynyl group and a chlorophenyl substituent, significantly increasing molecular weight (~422.88 g/mol ) and enhancing affinity for GABAA receptor subtypes (α2/α3). In contrast, [1,2,4]Triazolo[4,3-a]pyridin-8-ol lacks the benzodiazepine extension, resulting in reduced CNS activity but greater metabolic stability .

Derivatives with Functional Group Modifications

Antifungal Derivatives (Hydrazone Moieties)

Microwave-synthesized derivatives bearing hydrazone groups at the 3-position (e.g., C₁₀H₁₀N₆O ) demonstrated potent antifungal activity against Botrytis cinerea (80% inhibition at 100 µg/mL). The hydrazone moiety enhances chelation with fungal metalloenzymes, a property absent in the unmodified 8-ol compound .

Antimalarial Sulfonamide Derivatives

Compounds like 3-Ethyl-N-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (IC₅₀ = 2.24 µM against Plasmodium falciparum) incorporate sulfonamide groups, improving binding to falcipain-2 protease. The 8-ol compound lacks this moiety, highlighting the critical role of sulfonamide in antimalarial efficacy .

Carboxylic Acid Derivatives

[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1216218-95-9) replaces the hydroxyl group with a carboxylic acid (-COOH), increasing acidity (pKa ~2.5) and enabling salt formation for enhanced bioavailability .

Pharmacological and Physicochemical Comparison

Table 1: Key Comparisons of this compound and Analogues

Compound Substituents/Modifications Molecular Weight (g/mol) Biological Activity Key Findings/Applications
This compound 8-OH 135.12 Not explicitly reported Intermediate for further synthesis
[1,2,4]Triazolo[1,5-a]pyridin-8-ol 8-OH (different ring fusion) 135.12 Uncharacterized Structural isomer with distinct SAR
XLi-JY-DMH 8-ethynyl, 6-(2-chlorophenyl) 422.88 GABAA α2/α3 subtype selectivity Anxiolytic candidate
3-Ethyl-N-(3-fluorobenzyl)-... 6-sulfonamide, 3-ethyl ~450.50 (est.) Antimalarial (IC₅₀ = 2.24 µM) Falcipain-2 inhibition
8-Amino-2-phenyl-triazolopyrazinone 8-amino, 2-phenyl 297.28 Antioxidant activity Radical scavenging applications
6-Bromo-8-fluoro derivative 6-Br, 8-F ~231.00 (est.) Unreported Potential halogenated intermediate

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Group : The 8-OH group in this compound facilitates hydrogen bonding but limits lipophilicity, reducing blood-brain barrier penetration compared to 8-ethynyl-substituted triazolobenzodiazepines .
  • Sulfonamide Moieties: Introduce strong hydrogen-bond acceptor/donor properties, critical for protease inhibition in antimalarial applications .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial hydrazone formation between 2-hydrazinopyridine and an aldehyde or ketone, followed by cyclization to form the triazole ring. ForTriazolo[4,3-a]pyridin-8-ol, a hydroxyl group must be introduced at the 8-position. This is achieved by using 2-hydrazino-8-hydroxypyridine as the starting material or incorporating a protected hydroxyl group (e.g., methoxy) in the aldehyde precursor, followed by deprotection.

Example Protocol:

  • Starting Materials:

    • 2-Hydrazino-8-methoxypyridine (1.0 equiv)

    • 4-Methoxybenzaldehyde (1.1 equiv)

  • Conditions:

    • Solvent: Ethanol, room temperature

    • Catalyst: None required

  • Cyclization:

    • Stir for 12 hours, followed by filtration and washing with cold ethanol.

  • Deprotection:

    • Treat with BBr₃ in dichloromethane at −78°C to demethylate the methoxy group, yielding the hydroxyl derivative.

Yield: 68–75% after deprotection.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Palladium-mediated Suzuki-Miyaura couplings provide a versatile route to introduce aryl or heteroaryl groups adjacent to the hydroxyl moiety. This method is particularly useful for derivatizing preformed triazolopyridine cores.

Key Steps and Optimization

  • Boronate Ester Preparation:

    • 8-Hydroxy-triazolopyridine is converted to its boronate ester using bis(pinacolato)diboron and a palladium catalyst.

  • Cross-Coupling:

    • React with aryl halides under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O).

Example Reaction:

[1,Triazolo[4,3-a]pyridin-8-ol+4-BromoanisolePd(PPh3)4,K2CO38-Hydroxy-4’-methoxy derivative\text{[1,Triazolo[4,3-a]pyridin-8-ol} + \text{4-Bromoanisole} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{8-Hydroxy-4'-methoxy derivative}

Yield: 55–60% after purification.

Cyclization of Thiosemicarbazide Precursors

Alternative routes involve thiosemicarbazides as intermediates, which undergo cyclative elimination to form the triazole ring. This method is advantageous for introducing sulfur-containing substituents, which can later be oxidized to hydroxyl groups.

Protocol Overview:

  • Thiosemicarbazide Formation:

    • React 8-methoxypyridine-2-carbonyl chloride with thiosemicarbazide.

  • Cyclization:

    • Heat in n-butanol with acetic hydrazide to form the triazolopyridine core.

  • Oxidation and Deprotection:

    • Oxidize the thiol intermediate (e.g., with H₂O₂) to sulfonic acid, followed by acid hydrolysis to yield the hydroxyl group.

Critical Data:

StepConditionsYield (%)
ThiosemicarbazideEtOH, RT, 6 h82
Cyclizationn-BuOH, reflux, 12 h65
Oxidation/DeprotectionH₂O₂, HCl, 60°C, 4 h73

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies enable rapid library generation. A polystyrene-bound hydrazine resin reacts with keto esters, followed by cyclization and cleavage to release the triazolopyridine.

Advantages:

  • Eliminates purification intermediates.

  • Compatible with automated platforms.

Limitations:

  • Lower yields (45–50%) compared to solution-phase methods.

Comparative Analysis of Methods

MethodYield Range (%)ScalabilityFunctional Group Tolerance
One-Pot Condensation68–75HighModerate
Suzuki Coupling55–60ModerateHigh
Thiosemicarbazide Route65–73LowLow
Solid-Phase Synthesis45–50HighModerate

Challenges and Optimization Strategies

  • Regioselectivity: Competing formation oftriazolo[1,5-a]pyridines can occur. Using electron-withdrawing groups on the aldehyde minimizes this side reaction.

  • Hydroxyl Group Stability: Protection as a methoxy or benzyloxy group is essential during synthesis to prevent oxidation.

  • Catalyst Selection: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in cross-coupling reactions, reducing side product formation .

Q & A

Q. How can researchers optimize the synthetic yield of [1,2,4]Triazolo[4,3-a]pyridin-8-ol derivatives?

Methodological Answer:

  • Reaction Solvent and Temperature : Use polar aprotic solvents (e.g., acetonitrile) under reflux (60–150°C) to enhance cyclization efficiency. For example, methylphosphonylated derivatives were synthesized in acetonitrile at 60°C or reflux .
  • Catalytic Systems : Iodine (I₂) with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane achieved 76–88% yields in oxidative coupling reactions .
  • Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated for triazolopyrimidine derivatives .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., DMSO-d₆) to confirm substituent positions. For example, 8-amino derivatives showed distinct aromatic proton shifts at δ 7.2–8.5 ppm .
  • X-ray Crystallography : Recrystallize from methanol to obtain single crystals for structural validation (e.g., CCDC 1876881) .
  • Melting Point Analysis : Compare observed melting points (e.g., 249–299°C for nitro-substituted derivatives) with literature values to assess purity .

Q. How should intermediates be handled during multi-step synthesis?

Methodological Answer:

  • Moisture Sensitivity : Use anhydrous solvents (e.g., dioxane) and inert atmospheres for reactions involving hydrazine or amine intermediates .
  • TLC Monitoring : Track reaction progress using silica gel plates with UV detection. For example, piperazinyl derivatives required 24–48 h for completion .
  • Intermediate Isolation : Extract with ethyl acetate (EtOAc) and wash with water to remove salts, followed by Na₂SO₄ drying .

Advanced Research Questions

Q. How do substituents at positions 3 and 7 influence the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Position 3 : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) via nucleophilic substitution to enhance adenosine receptor binding (e.g., Ki < 10 nM for A₂A antagonists) .
  • Position 7 : Use carbonyl reagents (e.g., acid chlorides) to modify steric bulk. Aryl substituents here improve metabolic stability .
  • Data Example : 8-Amino-6-(nitrophenyl) derivatives showed higher melting points (280–299°C) and potency than methoxy analogs .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Methodological Answer:

  • Comparative NMR Analysis : Assign peaks using DEPT-135 and HSQC to distinguish between regioisomers. For example, triazolopyridine vs. triazolopyrazine derivatives exhibit distinct ¹³C shifts for fused ring carbons .
  • Crystallographic Validation : Resolve ambiguity in nitro group positioning using X-ray diffraction (e.g., CCDC 1906114 for 6-nitro derivatives) .
  • IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretches at 1680–1700 cm⁻¹ for amide derivatives) .

Q. What strategies optimize reaction conditions for regioselective cyclization?

Methodological Answer:

  • Acid Catalysis : Use HCl or H₂SO₄ to promote hydrazine cyclization. For example, 2-chloro-3-hydrazinopyrazine cyclized to 8-chloro-triazolopyrazine under acidic conditions .
  • Microwave Assistance : Reduce reaction time (e.g., from 48 h to 2 h) for N-alkylation steps while maintaining >70% yield .
  • Solvent Screening : Test solvents like sulfolane for high-temperature reactions (150°C) to avoid decomposition .

Q. How can computational modeling guide the design of target-specific derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes to adenosine receptors. Prioritize derivatives with hydrogen bonds to Glu169 (A₂A) or Phe168 (A₁) .
  • QSAR Models : Correlate logP values (2.5–4.0) with bioavailability for lead optimization .
  • DFT Calculations : Predict electron density maps to optimize substituent electronic effects (e.g., nitro groups enhance π-π stacking) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.